molecular formula C9H8ClNS B8592574 2-Chloro-4-(ethylthio)benzonitrile

2-Chloro-4-(ethylthio)benzonitrile

Cat. No.: B8592574
M. Wt: 197.69 g/mol
InChI Key: XSUBEHWFLHQUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(ethylthio)benzonitrile (chemical formula: C₉H₇ClN₂S) is a benzonitrile derivative featuring a chlorine substituent at the 2-position and an ethylthio (-S-CH₂CH₃) group at the 4-position. The ethylthio group contributes to its lipophilicity, influencing pharmacokinetic properties, while the nitrile and chlorine moieties enhance electrophilicity, enabling diverse chemical transformations .

Properties

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

2-chloro-4-ethylsulfanylbenzonitrile

InChI

InChI=1S/C9H8ClNS/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2H2,1H3

InChI Key

XSUBEHWFLHQUQU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazole-Substituted Analogues
  • 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile (C₁₀H₆ClN₃):
    • Replaces the ethylthio group with a pyrazole ring, introducing hydrogen-bonding capacity.
    • Application : Key intermediate in androgen receptor antagonists (e.g., darolutamide for prostate cancer). Pyrazole enhances binding affinity to AR via tautomerism (1H-pyrazol-3-yl ↔ 1H-pyrazol-5-yl) .
    • Physicochemical Properties : Higher polarity (logP ~1.41) compared to ethylthio derivatives due to the pyrazole’s heteroaromatic nature .
Diarylether Analogues
  • 2-(3-Hydroxyphenoxy)-5-chlorobenzonitrile and 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol: Feature oxygen-based substituents (phenoxy groups) instead of sulfur. Activity: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) with IC₅₀ values in low micromolar ranges. The trifluoromethyl group in the latter enhances metabolic stability and solubility . Comparison: Ethylthio derivatives may exhibit lower solubility but higher membrane permeability due to sulfur’s lipophilicity.
Halogenated and Trifluoromethyl Derivatives
  • 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile (C₁₄H₆Cl₂N₂): Biphenyl structure with dual nitrile and chlorine substituents. Application: Intermediate in materials science; planar structure facilitates π-π stacking in organic electronics . Contrast: The ethylthio group in the target compound reduces planarity, favoring flexibility in drug-receptor interactions.

Physicochemical and Environmental Properties

Compound logP (Predicted) Solubility (mg/mL) Environmental Impact
2-Chloro-4-(ethylthio)benzonitrile 2.8 <0.1 (aqueous) Moderate groundwater contamination risk .
2-Chloro-4-(3-methoxyphenyl)benzonitrile 2.5 0.3 (DMSO) Methoxy group may reduce soil adsorption .
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) 2.7 0.03 (water) High leaching potential; regulated in agriculture .

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